molecular formula C22H28N6O3 B2383219 1-{[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide

1-{[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide

Cat. No.: B2383219
M. Wt: 424.5 g/mol
InChI Key: IMKGWJHOQQYGAB-UHFFFAOYSA-N
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Description

1-{[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H28N6O3 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
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Biological Activity

1-{[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's chemical formula is C23H30N6O3C_{23}H_{30}N_{6}O_{3}, and it features a piperidine ring linked to a purine derivative. The structure is characterized by multiple functional groups that contribute to its biological activity.

Research indicates that this compound may interact with various biological targets, particularly within the purinergic signaling pathways. These pathways are crucial for many physiological processes, including platelet aggregation and neurotransmission.

P2Y Receptor Interaction

The compound has been studied for its effects on P2Y receptors. P2Y receptors are G protein-coupled receptors activated by nucleotides such as ATP and ADP. The specific interactions of this compound with P2Y receptors could lead to significant implications in cardiovascular health and neurological functions.

Antiplatelet Activity

In vitro studies have demonstrated that the compound exhibits antiplatelet activity by inhibiting ADP-induced platelet aggregation. The inhibitory concentration (IC50) values suggest a potent effect on platelet function, which could be beneficial in preventing thrombotic events.

Biological Activity IC50 Value (µM)
Inhibition of platelet aggregation9.8 ± 2.8

Neuroprotective Effects

Preliminary research suggests that the compound may have neuroprotective properties. It appears to modulate neurotransmitter release and protect neuronal cells from oxidative stress.

Case Studies

  • Study on Platelet Function : A study conducted by Chang et al. (2010) investigated the effects of various compounds on platelet reactivity. The results indicated that this compound significantly reduced platelet aggregation in response to ADP, highlighting its potential as an antithrombotic agent .
  • Neuroprotection in Animal Models : In a recent animal study, the compound was administered to models of neurodegeneration. The results showed reduced markers of inflammation and oxidative damage in brain tissues, suggesting a protective effect against neurodegenerative diseases .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Properties
Studies have shown that purine derivatives can inhibit cancer cell proliferation. The specific structure of this compound suggests potential activity against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest.

2. Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways. This suggests that 1-{[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide may also possess similar effects.

3. Neurological Applications
Given its structural characteristics related to purines and piperidines, this compound may be explored for neuroprotective effects in models of neurodegenerative diseases. Research into related compounds has indicated potential benefits in conditions such as Alzheimer's disease.

Therapeutic Uses

The therapeutic potential of this compound can be categorized into several areas:

Therapeutic Area Potential Application
Cancer TreatmentInhibition of tumor growth and induction of apoptosis in cancer cells
Anti-inflammatory DrugsTreatment of inflammatory diseases through modulation of cytokine production
Neurological DisordersNeuroprotection and potential treatment for neurodegenerative conditions
Metabolic DisordersPossible role in managing metabolic syndrome and associated disorders

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

  • Anticancer Activity : A study published in Pharmaceuticals highlighted the synthesis of purine derivatives with significant anticancer properties against various cell lines (MDPI) .
  • Anti-inflammatory Effects : Research on similar piperidine derivatives demonstrated their ability to inhibit COX and LOX enzymes involved in inflammatory processes (MDPI) .
  • Neuroprotective Effects : Investigations into purine-based compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis in vitro (PubChem) .

Properties

IUPAC Name

1-[[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)purin-8-yl]methyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O3/c1-25-20-18(21(30)26(2)22(25)31)28(13-8-15-6-4-3-5-7-15)17(24-20)14-27-11-9-16(10-12-27)19(23)29/h3-7,16H,8-14H2,1-2H3,(H2,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKGWJHOQQYGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)C(=O)N)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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